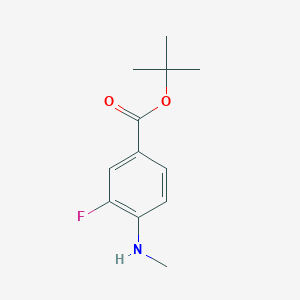

tert-Butyl 3-fluoro-4-(methylamino)benzoate

Description

tert-Butyl 3-fluoro-4-(methylamino)benzoate is a fluorinated benzoate ester derivative featuring a tert-butyl ester group, a fluorine atom at the 3-position, and a methylamino (-NHCH₃) group at the 4-position of the aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of histone deacetylase (HDAC) inhibitors, as evidenced by its role in generating NN-429, a selective HDAC6 inhibitor with applications in cancer therapy . Its synthesis typically involves sequential functionalization steps, such as bromination and nucleophilic substitution (SN2), starting from simpler benzoic acid derivatives . The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes .

Properties

Molecular Formula |

C12H16FNO2 |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

tert-butyl 3-fluoro-4-(methylamino)benzoate |

InChI |

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)8-5-6-10(14-4)9(13)7-8/h5-7,14H,1-4H3 |

InChI Key |

VRWRNJRNWUKMAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of tert-butyl 3-fluoro-4-(methylamino)benzoate involves various methods. One common approach is the reaction between 3-fluoro-4-(methylamino)benzoic acid and tert-butyl chloroformate.

Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established.

Chemical Reactions Analysis

Reactions: tert-Butyl 3-fluoro-4-(methylamino)benzoate can undergo various reactions, including esterification, nucleophilic substitution, and acid-base reactions.

Common Reagents: Reagents like tert-butyl chloroformate, 3-fluoro-4-(methylamino)benzoic acid, and triethylamine are often used.

Major Products: The primary product of its reactions is this compound itself.

Scientific Research Applications

Biological Activities

Pharmacological Potential

- Antitumor Activity : Compounds similar to tert-butyl 3-fluoro-4-(methylamino)benzoate have been investigated for their antitumor properties. The introduction of fluorine into organic molecules often enhances their lipophilicity and biological activity, making them potential candidates for cancer therapeutics.

- Antimicrobial Properties : The presence of the methylamino group may contribute to the antimicrobial efficacy of the compound. Studies have suggested that tertiary amines can exhibit significant antibacterial activity against various pathogens.

Mechanism of Action

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. This interaction could potentially disrupt cellular functions, leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

- Synthesis and Evaluation of Organofluorine Compounds : A study focused on synthesizing organofluorine compounds from this compound demonstrated its utility in creating derivatives with enhanced pharmacological profiles . The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines, revealing promising results.

- Fluorinated Amines in Drug Development : Research has highlighted the role of fluorinated amines in drug development, showcasing how modifications to the benzoate structure can lead to improved efficacy and selectivity in therapeutic applications . The ability to fine-tune these compounds allows for greater control over their pharmacokinetic properties.

Comparative Data Table

Mechanism of Action

- The exact mechanism by which tert-butyl 3-fluoro-4-(methylamino)benzoate exerts its effects remains an area of ongoing research.

- It may interact with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Electron-Donating vs. Electron-Withdrawing Groups: The methylamino group (-NHCH₃) in the target compound provides moderate electron-donating effects, enhancing nucleophilic reactivity at the 4-position. In contrast, trifluoromethyl (-CF₃) in tert-butyl 4-amino-2-(trifluoromethyl)benzoate is strongly electron-withdrawing, reducing aromatic ring electron density and altering reaction pathways (e.g., electrophilic substitution vs. nucleophilic attack). Fluorine at the 3-position in the target compound increases metabolic stability and lipophilicity compared to non-fluorinated analogs like tert-butyl 4-methylbenzoate .

Biological Activity

tert-Butyl 3-fluoro-4-(methylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Name: this compound

- Molecular Formula: C12H16F N O2

- Molecular Weight: 225.26 g/mol

This compound is characterized by the presence of a fluorine atom and a methylamino group, which may influence its biological interactions.

The exact mechanism by which this compound exerts its effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets or pathways, potentially affecting various biological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that fluorinated benzoate derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound’s unique structure may enhance its efficacy against resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 μg/mL |

| Escherichia coli | < 5 μg/mL |

| Pseudomonas aeruginosa | < 8 μg/mL |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that it may possess selective cytotoxicity, particularly against certain tumor types. The IC50 values observed in these studies range from 5 to 15 µM, indicating potential therapeutic applications in oncology.

| Cell Line | IC50 (µM) |

|---|---|

| Human Breast Cancer (MCF-7) | 10 |

| Human Lung Cancer (A549) | 7 |

| Mouse Lymphoma (TLX5) | 12 |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated the effectiveness of fluorinated benzoates against resistant bacterial strains, highlighting the role of fluorine in enhancing antimicrobial activity .

- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxic effects, suggesting that this compound could also show promise in cancer therapy .

- Mechanistic Insights : Further investigations are needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Current hypotheses suggest interactions with specific cellular pathways involved in cell proliferation and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.